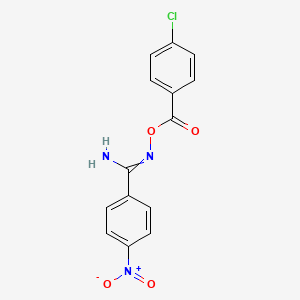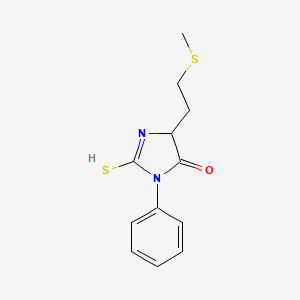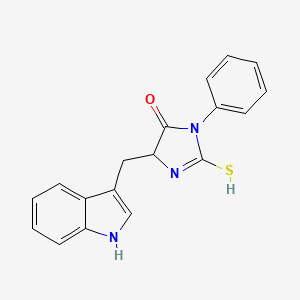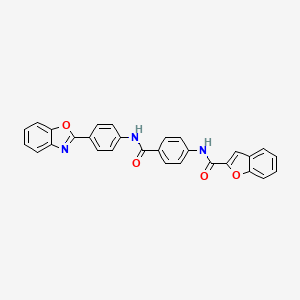![molecular formula C16H18N2O5 B7775779 2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775779.png)
2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: Addition reactions can occur, where new atoms or groups are added to the compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Addition: Catalysts and specific solvents may be required to facilitate addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution and addition reactions result in the formation of new compounds with modified functional groups.
Aplicaciones Científicas De Investigación
2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with structural similarities but different biological activities.
CID 5479530: A cephalosporin with distinct chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific applications in various fields. Its distinct properties make it valuable for targeted research and industrial uses.
Propiedades
IUPAC Name |
2-[(2-methoxy-4-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2)7-13(19)11(14(20)8-16)9-17-12-5-4-10(18(21)22)6-15(12)23-3/h4-6,9,17H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHPYZEKCDYAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
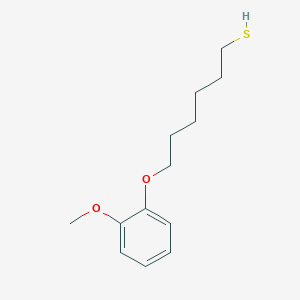
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(2-hydroxyethylamino)ethylidene]-5-methylpyrazol-3-one](/img/structure/B7775707.png)
![2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)
![2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775724.png)
![2-[(2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7775731.png)
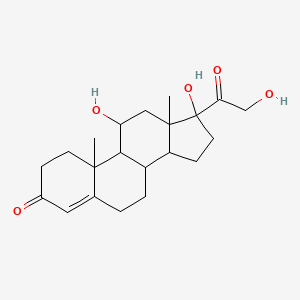
![3,4,5-trimethoxy-N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]benzamide](/img/structure/B7775744.png)
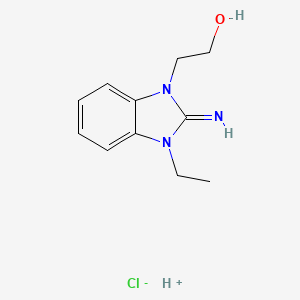

![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate;hydrochloride](/img/structure/B7775767.png)
